

Methyl (S)-(-)-lactate: A Green Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate is emerging as a promising green solvent for a wide range of organic reactions. Derived from renewable resources, it offers a sustainable alternative to conventional volatile organic compounds (VOCs). Its favorable physicochemical properties, including high boiling point, low toxicity, and biodegradability, make it an attractive medium for chemical synthesis. This document provides detailed application notes and experimental protocols for the use of **methyl (S)-(-)-lactate** in organic reactions, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its application in chemical synthesis. **Methyl (S)-(-)-lactate** possesses a unique combination of characteristics that render it a versatile and environmentally benign solvent.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₃	[1] [2] [3]
Molecular Weight	104.10 g/mol	[3] [4]
Appearance	Colorless, clear liquid	[1] [2] [3]
Boiling Point	144-145 °C	[2] [3]
Density	1.09 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.413	
Solubility	Miscible with water and most organic solvents	[1]
Optical Activity	[α] _{18/D} -8.1°, neat	

Applications in Organic Synthesis

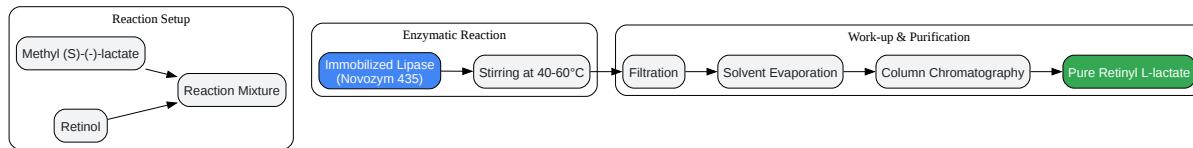
While the exploration of **methyl (S)-(-)-lactate** as a primary solvent in a broad spectrum of organic reactions is an expanding field, its utility has been demonstrated in several key areas. Furthermore, the closely related ethyl lactate has been extensively studied as a green solvent, and its applications provide strong evidence for the potential of **methyl (S)-(-)-lactate** in similar transformations.[\[5\]](#)[\[6\]](#)

Biocatalysis: Lipase-Catalyzed Transesterification

Methyl (S)-(-)-lactate has been successfully employed as a reactant and solvent in biocatalytic transformations. A notable example is the synthesis of vitamin derivatives, which are of significant interest to the pharmaceutical and cosmetic industries.

Application: Synthesis of Retinyl L-lactate

A study has shown the successful synthesis of retinyl L-lactate through the transesterification of retinol with **methyl (S)-(-)-lactate**, catalyzed by an immobilized lipase.[\[7\]](#) This enzymatic approach offers high selectivity and operates under mild reaction conditions.


Quantitative Data:

Reaction	Catalyst	Solvent	Yield	Reference
Retinol + Methyl (S)-(-)-lactate → Retinyl L-lactate	Immobilized lipase from <i>Candida antarctica</i> (Novozym 435)	Methyl (S)-(-)-lactate	90%	[7]

Experimental Protocol: General Procedure for Lipase-Catalyzed Transesterification

This protocol is a general guideline adapted from typical lipase-catalyzed transesterification procedures in organic media.

- Enzyme Preparation: The immobilized lipase (e.g., Novozym 435) is activated by drying under vacuum for 24 hours prior to use.
- Reaction Setup: In a round-bottom flask, dissolve retinol in **methyl (S)-(-)-lactate**. The concentration of retinol should be optimized for the specific reaction scale.
- Initiation: Add the activated immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the limiting reagent.
- Reaction Conditions: The reaction is stirred at a controlled temperature, generally between 40-60 °C. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or TLC.
- Work-up and Purification: Upon completion, the enzyme is recovered by filtration for potential reuse. The solvent (excess **methyl (S)-(-)-lactate**) can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure retinyl L-lactate.

[Click to download full resolution via product page](#)

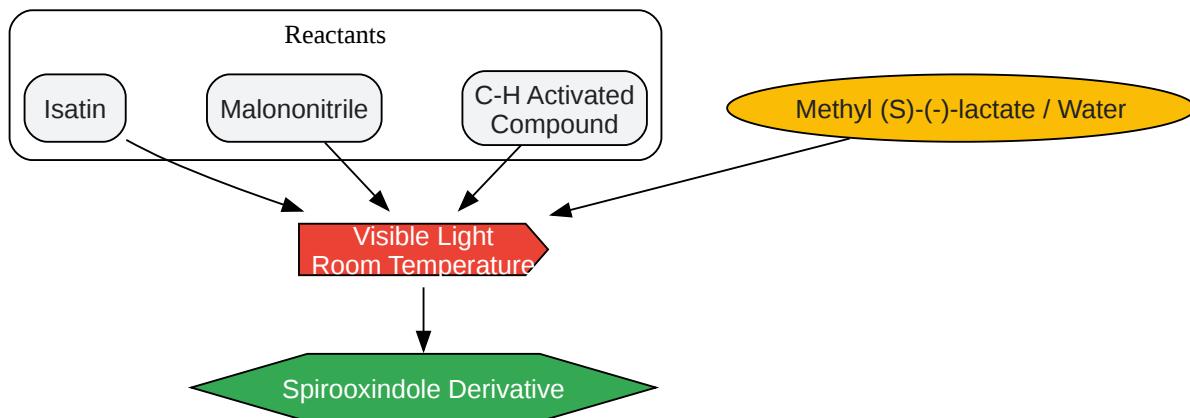
Caption: Workflow for the lipase-catalyzed synthesis of retinyl L-lactate.

Multicomponent Reactions (MCRs) - An Extrapolation from Ethyl Lactate Studies

Multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Ethyl lactate has proven to be an excellent green solvent for various MCRs.^[6] Given the similar physicochemical properties of methyl and ethyl lactate, it is highly probable that **methyl (S)-(-)-lactate** can serve as an effective medium for these reactions as well.

Application Example (from Ethyl Lactate): Synthesis of Spirooxindoles

The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, has been successfully achieved in high yields using a one-pot, three-component reaction in an aqueous solution of ethyl lactate under visible light irradiation, without the need for a catalyst.^[8]


Quantitative Data (in Ethyl Lactate/Water):

Reactant 1	Reactant 2	Reactant 3	Solvent	Conditions	Yield	Reference
Isatin	Malononitrile	2-Hydroxynaphthalene-1,4-dione	Ethyl Lactate/Water	Visible light, rt	High	[8]

Experimental Protocol: Proposed Synthesis of Spirooxindoles in **Methyl (S)-(-)-lactate**

This protocol is adapted from the reported procedure in ethyl lactate.[8]

- Reactant Preparation: In a glass vial, combine isatin (1.0 mmol), malononitrile (1.2 mmol), and the C-H activated compound (e.g., 2-hydroxynaphthalene-1,4-dione, 1.0 mmol).
- Solvent Addition: Add a mixture of **methyl (S)-(-)-lactate** and water (e.g., 1:1 v/v, 5 mL).
- Reaction Conditions: Stir the reaction mixture at room temperature under irradiation from a visible light source (e.g., a household compact fluorescent lamp).
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the solid product is typically collected by filtration, washed with cold ethanol, and dried to afford the pure spirooxindole derivative. No chromatographic purification is generally required.

[Click to download full resolution via product page](#)

Caption: Proposed multicomponent synthesis of spirooxindoles in **methyl (S)-(-)-lactate**.

Conclusion

Methyl (S)-(-)-lactate stands out as a viable and environmentally responsible solvent for organic synthesis. Its renewable origin, biodegradability, and low toxicity align with the principles of green chemistry. While direct literature on its broad application is still growing, the successful use in biocatalysis and the extensive data available for its close analogue, ethyl lactate, strongly support its potential in a variety of organic transformations, including multicomponent reactions. The protocols provided herein serve as a starting point for researchers to explore the utility of **methyl (S)-(-)-lactate** in their own synthetic endeavors, contributing to the development of more sustainable chemical processes. Further research into the application of **methyl (S)-(-)-lactate** is encouraged to fully elucidate its capabilities as a green solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 2. Methyl lactate - Wikipedia [en.wikipedia.org]
- 3. Methyl (S)-(-)-lactate | 27871-49-4 [chemicalbook.com]
- 4. methyl (S)-lactate | C4H8O3 | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of vitamin ester synthesis by lipase-catalyzed transesterification in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Methyl (S)-(-)-lactate: A Green Solvent for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143375#methyl-s-lactate-as-a-green-solvent-in-organic-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com